molecular formula C9H13Cl2N3O3 B13543251 2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride

2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride

Cat. No.: B13543251
M. Wt: 282.12 g/mol
InChI Key: QOHITFKLQFQQKY-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3O3. It is a derivative of pyrimidine and morpholine, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. One common method includes the use of pyrimidine-4-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms .

Scientific Research Applications

2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride is unique due to its specific combination of a morpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2-(Morpholin-3-yl)pyrimidine-4-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives, including 2-(Morpholin-3-yl)pyrimidine-4-carboxylic acid, have revealed significant insights into their biological properties. The presence of the morpholine group is crucial for enhancing the compound's activity against specific targets such as phospholipase D and cyclooxygenase (COX) enzymes.

Key Findings:

  • Inhibition of COX Enzymes : The compound exhibits varying degrees of inhibition against COX-1 and COX-2 enzymes. For instance, related pyrimidine derivatives showed IC50 values against COX-1 ranging from 19.45 μM to 28.39 μM and against COX-2 from 23.8 μM to 42.1 μM, indicating potential anti-inflammatory properties comparable to established drugs like indomethacin .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.4542.1
3b26.0431.4
4b28.3923.8

Anti-inflammatory Effects

Research indicates that compounds similar to 2-(Morpholin-3-yl)pyrimidine-4-carboxylic acid demonstrate significant anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, which are crucial mediators in inflammatory pathways .

Case Studies

  • NAPE-PLD Inhibition : A study on pyrimidine derivatives highlighted the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. The most potent inhibitors from a library of pyrimidine derivatives showed IC50 values as low as 72 nM, indicating strong biological activity .
  • Cancer Therapeutics : Compounds with similar structures have been explored for their potential as anti-cancer agents by targeting tyrosine kinases such as MerTK and Tyro3, which are implicated in various cancers including leukemia and breast cancer .

Properties

Molecular Formula

C9H13Cl2N3O3

Molecular Weight

282.12 g/mol

IUPAC Name

2-morpholin-3-ylpyrimidine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H11N3O3.2ClH/c13-9(14)6-1-2-11-8(12-6)7-5-15-4-3-10-7;;/h1-2,7,10H,3-5H2,(H,13,14);2*1H

InChI Key

QOHITFKLQFQQKY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC=CC(=N2)C(=O)O.Cl.Cl

Origin of Product

United States

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